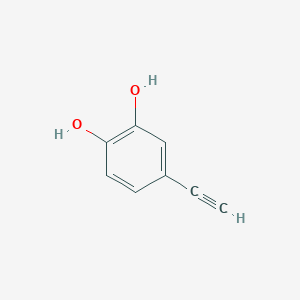
4-Chloro-4'-piperidinomethyl benzophenone
Descripción general
Descripción
“4-Chloro-4’-piperidinomethyl benzophenone” is a synthetic compound . It is a member of benzophenones , which are diaryl ketones that are important scaffolds in drug discovery due to their prevalence in naturally occurring bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds often involves Friedel-Crafts reactions . For example, a method for preparing 4-chloro-4’-hydroxybenzophenone involves taking methyl-phenoxide and parachlorobenzoyl chloride as raw materials and carrying out a Friedel-Craft reaction under a low-temperature condition at 35-45°C .Molecular Structure Analysis
The molecular structure of “4-Chloro-4’-piperidinomethyl benzophenone” is represented by the formula C19H20ClNO . More detailed structural information may be available in databases like PubChem .Aplicaciones Científicas De Investigación
Oxidation for Wastewater Treatment
The study on the oxidation of 4-chlorophenol at boron-doped diamond electrodes for wastewater treatment illustrates the potential for using benzophenone derivatives in environmental remediation processes. This research indicates that reactions involving the oxidation of chlorophenol to various radicals and acids can lead to the complete incineration of pollutants, suggesting applications in water purification and treatment technologies (Rodrigo et al., 2001).
Transformation Characteristics in Chlorination
Another study explored the chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions, highlighting the formation of halogenated products and their mechanisms. This research underscores the importance of understanding chemical transformations in water treatment processes, particularly in the context of disinfection and the formation of potentially toxic by-products (Yang et al., 2017).
Photosensitizers for Polymer Degradation
The synthesis and evaluation of novel photosensitizers for controlled degradation of polyethylene using benzophenone derivatives demonstrate applications in material science, particularly in developing additives for polymer degradation under specific conditions. This research could inform the design of environmentally friendly materials with controllable lifespans (Acosta et al., 1996).
Enhanced Oxidation Processes
A study on the enhanced oxidation of 4-chlorophenol using sulfate radicals generated from zero-valent iron and peroxydisulfate at ambient temperature reveals the potential for advanced oxidation processes in contaminant degradation. This approach could be applied in environmental cleanup efforts, offering efficient methods for removing hazardous substances from water (Zhao et al., 2010).
Photocatalytic Degradation in Water Treatment
Research on the photocatalytic degradation of 4-chlorophenol over immobilized aluminum tetrasulfophthalocyanine in the presence of hydrogen peroxide under visible light irradiation provides insights into the use of benzophenone derivatives in enhancing water treatment processes. This study highlights the potential for using photosensitized reactions to degrade contaminants efficiently (Hu et al., 2004).
Safety and Hazards
The safety data sheet for similar compounds like Benzophenone indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGUQEKGDXYFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642689 | |
| Record name | (4-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-piperidinomethyl benzophenone | |
CAS RN |
898771-37-4 | |
| Record name | (4-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



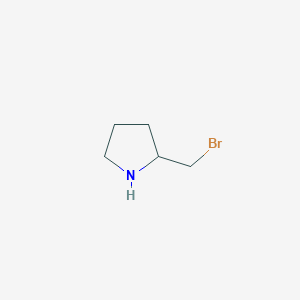
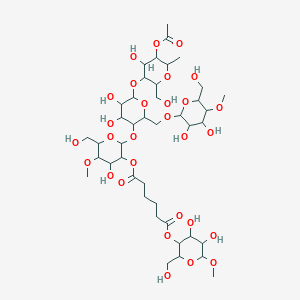

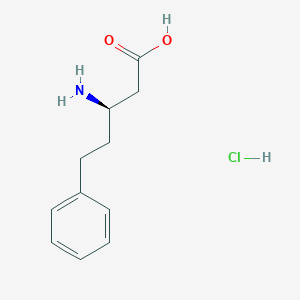

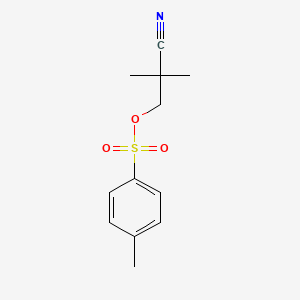
![4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine](/img/structure/B1613590.png)
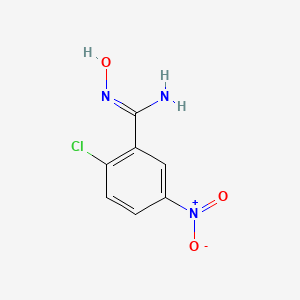

![3-Chloro-4-fluorobenzo[d]isoxazole](/img/structure/B1613595.png)

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1613598.png)
